2-(4-Carboxy-3-fluorophenyl)phenol
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Overview
Description
3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 3-position, a hydroxyl group at the 2’-position, and a carboxylic acid group at the 4-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of catalysts such as copper chloride (CuCl) . Another approach includes the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination, fluorination, and oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-aldehyde, while reduction of the carboxylic acid group can produce 3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-methanol.
Scientific Research Applications
3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s stability and reactivity, allowing it to modulate various biochemical processes. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-hydroxybenzoic acid: Similar in structure but lacks the biphenyl moiety.
2-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a hydroxyl group.
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a similar biphenyl structure but different functional groups.
Uniqueness
3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group on the biphenyl scaffold enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-(2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOWZVWUWVIBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683551 |
Source
|
Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-31-8 |
Source
|
Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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